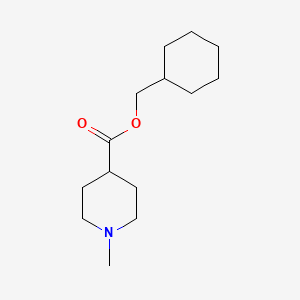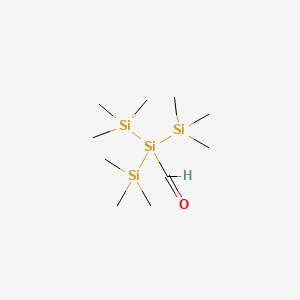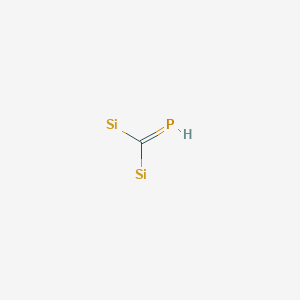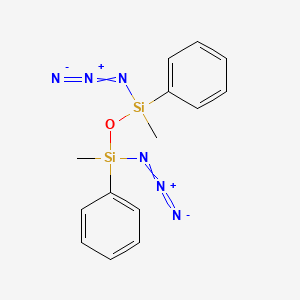
1-(3-Phenyloxan-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Phenyloxan-3-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and an oxane ring with a phenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenyloxan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of piperidine with a phenyl-substituted oxirane under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst, followed by cyclization with phenyl-substituted oxiranes .
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Phenyloxan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidines .
Aplicaciones Científicas De Investigación
1-(3-Phenyloxan-3-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Phenyloxan-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
Pyridine: Another nitrogen-containing heterocycle, but with a different ring structure.
Dihydropyridine: A hydrogenated derivative of pyridine with similar applications in medicinal chemistry.
Uniqueness
1-(3-Phenyloxan-3-yl)piperidine is unique due to the presence of both the piperidine and oxane rings, along with a phenyl substituent. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
112798-89-7 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
1-(3-phenyloxan-3-yl)piperidine |
InChI |
InChI=1S/C16H23NO/c1-3-8-15(9-4-1)16(10-7-13-18-14-16)17-11-5-2-6-12-17/h1,3-4,8-9H,2,5-7,10-14H2 |
Clave InChI |
QBDUXDBTMDXVBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2(CCCOC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)




![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)



![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)

![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
![9-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5,5-dimethyl-4-oxodecanenitrile](/img/structure/B14297819.png)
